molecular formula C20H17BrN4O3 B2912306 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione CAS No. 1105240-08-1

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2912306
CAS No.: 1105240-08-1
M. Wt: 441.285
InChI Key: NUPPRNYZRYNHSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a sophisticated heterocyclic compound designed for advanced pharmaceutical and antimicrobial research. It features a quinazoline-2,4-dione core linked to a 3-(3-bromophenyl)-1,2,4-oxadiazole unit via a methylene bridge, with an isopropyl substituent. This molecular architecture combines two privileged scaffolds known for their broad biological activities, making the compound a valuable intermediate in medicinal chemistry. The primary research application of this compound is in the development of novel antibacterial agents . Quinazolin-4(3H)-one derivatives conjugated with 1,2,4-oxadiazole rings have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria . Specifically, analogues bearing halogen atoms, such as bromine, have shown enhanced biological activity, positioning this compound as a promising candidate for combating multidrug-resistant bacterial strains . The rise of antibiotic resistance is a critical global health threat, driving the need for new chemical entities that operate via novel mechanisms of action . Beyond its direct antibacterial potential, the 1,2,4-oxadiazole moiety is a versatile pharmacophore with a documented spectrum of pharmacological properties, including anti-inflammatory, anticonvulsant, and anticancer activities . The presence of the bromine atom offers a synthetic handle for further structural diversification via modern transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, which are pivotal for creating chemical diversity in drug discovery programs . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key building block for synthesizing novel bioactive molecules, exploring structure-activity relationships, and screening for new therapeutic leads against high-priority bacterial targets.

Properties

IUPAC Name

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O3/c1-12(2)25-19(26)15-8-3-4-9-16(15)24(20(25)27)11-17-22-18(23-28-17)13-6-5-7-14(21)10-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPPRNYZRYNHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound features a quinazoline core linked to an oxadiazole moiety and a bromophenyl group. The synthesis typically involves multi-step organic reactions that allow for the formation of the oxadiazole ring through dehydration reactions and cyclization steps involving hydrazine derivatives.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole and quinazoline structures exhibit significant biological activities, particularly in cancer treatment. The presence of electron-withdrawing groups (EWGs) such as bromine enhances their biological efficacy by influencing electronic properties and steric factors.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of similar oxadiazole derivatives. For example:

  • Study Findings : A set of 1,2,4-oxadiazole derivatives demonstrated significant anticancer activity against various human cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 0.12 to 2.78 µM .
  • Mechanism : The mechanism of action often involves the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase .

Comparative Biological Activity

The following table summarizes the IC50 values of related compounds against selected cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AMCF-70.48
Compound BHCT-1160.78
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dioneMCF-70.12
Compound CA5491.54

Case Studies

Several case studies illustrate the biological activity of oxadiazole derivatives:

  • Case Study on Anticancer Properties : In a study published in MDPI, derivatives exhibited higher cytotoxic effects than traditional chemotherapeutics like doxorubicin . The study highlighted that modifications to the oxadiazole structure could enhance anticancer activity.
  • Mechanistic Studies : Another investigation focused on the interaction of these compounds with cellular targets revealed that they could inhibit specific enzymes involved in cancer progression .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Oxadiazole Substituent Quinazoline Substituent Molecular Formula Molecular Weight Key Features
Target Compound: 1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione 3-bromophenyl 3-isopropyl C₂₁H₁₇BrN₄O₃* ~459.3 Bromine enhances lipophilicity; isopropyl may improve metabolic stability.
1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione 3-bromophenyl 3-(furan-2-ylmethyl) C₂₂H₁₅BrN₄O₄ ~493.3 Furan group introduces polarity; lower lipophilicity vs. isopropyl analog.
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione 2-chlorophenyl 3-(furan-2-ylmethyl) C₂₂H₁₅ClN₄O₄ 434.8 Chlorine reduces molecular weight; potential for altered binding affinity.
3-allyl-1-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione 3-bromo-4-fluorophenyl 3-allyl C₂₀H₁₄BrFN₄O₃ 457.3 Fluorine increases electronegativity; allyl group may enhance reactivity.

*Calculated based on structural analysis.

Halogenation Effects

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and higher molecular weight (vs.
  • Fluorine Addition : The bromo-fluoro derivative combines halogen effects, with fluorine enhancing electronic interactions in biological targets.

Limitations in Available Data

  • Biological activity data (e.g., IC₅₀ values) for the target compound and its analogs are absent in the provided evidence, limiting direct pharmacological comparisons.
  • Physical properties (e.g., solubility, melting point) are unavailable for most compounds, necessitating further experimental characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.